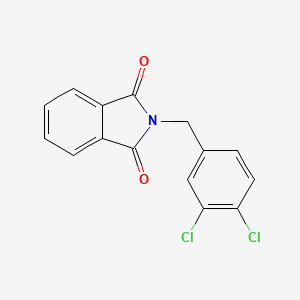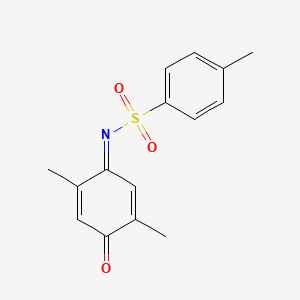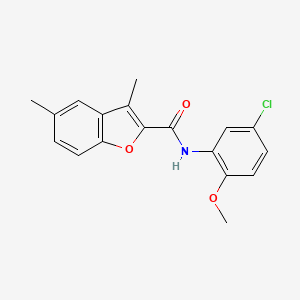![molecular formula C12H14BrNOS B5783154 1-[(3-bromo-4-methoxyphenyl)carbonothioyl]pyrrolidine](/img/structure/B5783154.png)
1-[(3-bromo-4-methoxyphenyl)carbonothioyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-bromo-4-methoxyphenyl)carbonothioyl]pyrrolidine is a chemical compound that belongs to the class of thioamides. It is commonly used in scientific research for its potential therapeutic properties. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further study. In
Scientific Research Applications
1-[(3-bromo-4-methoxyphenyl)carbonothioyl]pyrrolidine has been studied for its potential therapeutic properties in a variety of scientific research applications. It has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation. Additionally, this compound has been shown to have anti-cancer properties, making it a promising candidate for cancer research.
Mechanism of Action
The mechanism of action of 1-[(3-bromo-4-methoxyphenyl)carbonothioyl]pyrrolidine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in inflammation and cancer cell growth. Specifically, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are enzymes involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
1-[(3-bromo-4-methoxyphenyl)carbonothioyl]pyrrolidine has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, this compound has been found to inhibit the activity of MMPs, which are enzymes involved in the breakdown of extracellular matrix proteins. This can lead to a reduction in cancer cell invasion and metastasis.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[(3-bromo-4-methoxyphenyl)carbonothioyl]pyrrolidine in lab experiments is its potential therapeutic properties. This compound has been found to have anti-inflammatory and anti-cancer properties, making it a promising candidate for further study. Additionally, this compound is relatively easy to synthesize and can be purified using standard techniques.
One limitation of using 1-[(3-bromo-4-methoxyphenyl)carbonothioyl]pyrrolidine in lab experiments is its limited solubility in water. This can make it difficult to study the compound in aqueous solutions. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to design experiments to study its effects.
Future Directions
There are several future directions for the study of 1-[(3-bromo-4-methoxyphenyl)carbonothioyl]pyrrolidine. One direction is to further study its anti-inflammatory and analgesic properties. This compound has been found to have potential as a treatment for pain and inflammation, and further research could lead to the development of new therapies.
Another future direction is to study the anti-cancer properties of 1-[(3-bromo-4-methoxyphenyl)carbonothioyl]pyrrolidine. This compound has been found to inhibit the activity of MMPs, which are enzymes involved in cancer cell invasion and metastasis. Further research could lead to the development of new therapies for cancer.
In conclusion, 1-[(3-bromo-4-methoxyphenyl)carbonothioyl]pyrrolidine is a promising compound for scientific research. Its potential therapeutic properties make it a promising candidate for further study, particularly in the areas of pain and inflammation and cancer research. While there are limitations to using this compound in lab experiments, its relatively easy synthesis and purification make it a valuable tool for scientific research.
Synthesis Methods
The synthesis of 1-[(3-bromo-4-methoxyphenyl)carbonothioyl]pyrrolidine involves the reaction of 3-bromo-4-methoxybenzoyl isothiocyanate with pyrrolidine. This reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The resulting compound can be purified using column chromatography or recrystallization.
properties
IUPAC Name |
(3-bromo-4-methoxyphenyl)-pyrrolidin-1-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNOS/c1-15-11-5-4-9(8-10(11)13)12(16)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOMTOZDNNTJHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=S)N2CCCC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197709 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[(3-Bromo-4-methoxyphenyl)carbonothioyl]pyrrolidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-cyano-2-fluoro-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5783075.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-3-phenylpropanamide](/img/structure/B5783089.png)

![1-(4-methylphenyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5783101.png)



![N-(4-{[(2-phenylethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5783145.png)

![6-(2-naphthyl)-2,3-dihydro-5H-[1,4]dithiino[2,3-c]pyrrole-5,7(6H)-dione](/img/structure/B5783156.png)



![3-(4-bromophenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]acrylamide](/img/structure/B5783193.png)